molecular formula C30H34N2O B11521012 5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11521012
M. Wt: 438.6 g/mol
InChI Key: XVYDULKZBDZJAA-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes tert-butylphenyl and ethylphenyl groups attached to a pyrrol-2-one core

Preparation Methods

The synthesis of 5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. The synthetic route may include the following steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of tert-Butylphenyl and Ethylphenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions using tert-butylbenzene and ethylbenzene as starting materials.

    Amination Reaction: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the tert-butylphenyl and ethylphenyl groups can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    (4-tert-Butylphenyl)diphenylsulfonium chloride: This compound has a similar tert-butylphenyl group but differs in its overall structure and functional groups.

    4-tert-Butylphenylboronic acid: Another compound with a tert-butylphenyl group, but with different reactivity and applications.

    5,10,15,20-Tetrakis(4-tert-butylphenyl)porphyrin: A more complex compound with multiple tert-butylphenyl groups, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H34N2O

Molecular Weight

438.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(4-ethylanilino)-1-(4-ethylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H34N2O/c1-6-21-8-16-25(17-9-21)31-27-20-28(23-12-14-24(15-13-23)30(3,4)5)32(29(27)33)26-18-10-22(7-2)11-19-26/h8-20,28,31H,6-7H2,1-5H3

InChI Key

XVYDULKZBDZJAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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